6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction with pyrazin-2-yloxy methyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as Alzheimer’s and schizophrenia due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s benzothiazole core can bind to specific sites on enzymes, inhibiting their activity, while the piperidine ring can interact with neurotransmitter receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares a similar benzothiazole core but differs in the substitution pattern on the piperidine ring.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Contains a benzisoxazole core instead of a benzothiazole core, leading to different biological activities
Uniqueness
6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to its combination of a fluorinated benzothiazole core and a pyrazin-2-yloxy methyl piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17FN4OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-fluoro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17FN4OS/c18-13-1-2-14-15(9-13)24-17(21-14)22-7-3-12(4-8-22)11-23-16-10-19-5-6-20-16/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
InChI Key |
LLMUICZZOCHURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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